(2E)-2-(3,3-dimethylbutan-2-ylidene)-N-phenylhydrazinecarbothioamide (2E)-2-(3,3-dimethylbutan-2-ylidene)-N-phenylhydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024299
InChI: InChI=1S/C13H19N3S/c1-10(13(2,3)4)15-16-12(17)14-11-8-6-5-7-9-11/h5-9H,1-4H3,(H2,14,16,17)/b15-10+
SMILES: CC(=NNC(=S)NC1=CC=CC=C1)C(C)(C)C
Molecular Formula: C13H19N3S
Molecular Weight: 249.38 g/mol

(2E)-2-(3,3-dimethylbutan-2-ylidene)-N-phenylhydrazinecarbothioamide

CAS No.:

Cat. No.: VC1024299

Molecular Formula: C13H19N3S

Molecular Weight: 249.38 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-(3,3-dimethylbutan-2-ylidene)-N-phenylhydrazinecarbothioamide -

Specification

Molecular Formula C13H19N3S
Molecular Weight 249.38 g/mol
IUPAC Name 1-[(E)-3,3-dimethylbutan-2-ylideneamino]-3-phenylthiourea
Standard InChI InChI=1S/C13H19N3S/c1-10(13(2,3)4)15-16-12(17)14-11-8-6-5-7-9-11/h5-9H,1-4H3,(H2,14,16,17)/b15-10+
Standard InChI Key IXUKXXAMTHAVKB-XNTDXEJSSA-N
Isomeric SMILES C/C(=N\NC(=S)NC1=CC=CC=C1)/C(C)(C)C
SMILES CC(=NNC(=S)NC1=CC=CC=C1)C(C)(C)C
Canonical SMILES CC(=NNC(=S)NC1=CC=CC=C1)C(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator